N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
The compound "N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzothiazole, triazole, and benzamide groups. These structural motifs are commonly found in compounds with anticancer properties, as well as in molecules that can form supramolecular structures like gels .
Synthesis Analysis
The synthesis of related compounds with thiadiazole and benzamide groups has been reported to be facilitated by microwave-assisted, solvent-free conditions, which is a method that could potentially be applied to the synthesis of the compound . The use of microwave irradiation can significantly reduce reaction times and improve yields. The synthesis of similar N-(thiazol-2-yl)benzamide derivatives has also been achieved, and these methods could provide insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as by elemental analysis . Single-crystal X-ray diffraction is another powerful technique to determine the precise molecular structure, as demonstrated by the structural characterization of related compounds . These techniques would be essential for confirming the structure of the compound .
Chemical Reactions Analysis
The compound contains functional groups such as the thiazole and benzamide, which are known to participate in various chemical reactions. For instance, thiazole derivatives can undergo reactions with acid chlorides to form new amide bonds . The presence of a triazole moiety also suggests potential for cyclization reactions, as seen in the synthesis of triazolothiadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include good oral drug-like behavior, as predicted by ADMET properties for similar compounds . The presence of fluorine atoms and the potential for hydrogen bonding and π-π interactions suggest that the compound could exhibit unique solubility and stability characteristics, as well as the ability to form supramolecular aggregates .
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, such as those studied by Hu et al. (2016), have been identified as effective corrosion inhibitors for carbon steel in acidic solutions. These compounds exhibit high inhibition efficiencies by adsorbing onto metal surfaces, which could suggest similar applications for the compound due to the structural similarity and the presence of a benzothiazole moiety (Hu et al., 2016).
Anticancer Activity
Research on benzothiazole acylhydrazones by Osmaniye et al. (2018) demonstrated significant anticancer properties, underscoring the potential of benzothiazole derivatives in medicinal chemistry for cancer treatment. This work implies that the complex structure of the compound could be explored for anticancer activities, leveraging the benzothiazole component's known effects (Osmaniye et al., 2018).
Heterocyclic Chemistry and Antimicrobial Properties
The synthesis and exploration of novel heterocyclic compounds incorporating benzothiazole units have been a focus of research due to their potential antimicrobial properties. For example, Desai et al. (2013) synthesized fluorine-containing heterocycles with benzothiazole and evaluated their antimicrobial activity. This suggests that the compound , with its complex heterocyclic structure, may possess antimicrobial applications, worth exploring further (Desai et al., 2013).
Synthesis and Biological Evaluation
The synthesis of benzothiazole derivatives and their biological evaluation, particularly in the context of novel synthetic routes and potential biological activities, has been a subject of interest. For instance, Wang et al. (2008) discussed the copper-catalyzed intramolecular cyclization of benzothiazole amides, indicating a methodology that could be relevant for synthesizing the compound of interest and assessing its potential applications in various biological fields (Wang et al., 2008).
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O4S3/c1-34(2)42(38,39)20-13-7-17(8-14-20)25(37)29-15-23-32-33-27(35(23)19-11-9-18(28)10-12-19)40-16-24(36)31-26-30-21-5-3-4-6-22(21)41-26/h3-14H,15-16H2,1-2H3,(H,29,37)(H,30,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEZQNZSQFVZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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